2-[({4-[(3,4-difluorophenyl)amino]quinazolin-2-yl}sulfanyl)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one
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Overview
Description
2-[({4-[(3,4-difluorophenyl)amino]quinazolin-2-yl}sulfanyl)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a quinazoline core, a pyrido[1,2-a]pyrimidinone moiety, and a difluorophenyl group, making it a versatile molecule for research and industrial applications.
Mechanism of Action
Target of Action
Quinazoline and quinazolinone derivatives, which are part of the compound’s structure, have been known to exhibit a wide range of biological activities . They are building blocks for about 150 naturally occurring alkaloids with a broad range of biological activity .
Mode of Action
Quinazoline and quinazolinone derivatives have been reported to exhibit various biological activities, including sedative hypnotics, antibacterial, anti-inflammatory, analgesic, antipsychotic, antifungal, antimalarial, anticonvulsant, anti-parkinsonism, and anticancer activities . The compound’s interaction with its targets and the resulting changes would depend on the specific biological activity it exhibits.
Biochemical Pathways
Quinazoline and quinazolinone derivatives have been reported to affect a wide range of biochemical pathways due to their diverse biological activities . The downstream effects would depend on the specific biological activity exhibited by the compound.
Pharmacokinetics
The pharmacokinetic properties of quinazoline and quinazolinone derivatives have been studied extensively, and these properties would likely influence the bioavailability of the compound .
Result of Action
Given the diverse biological activities of quinazoline and quinazolinone derivatives, the compound could potentially have a wide range of molecular and cellular effects .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. It’s worth noting that the synthesis of quinazolinone derivatives has been reported to be efficient, inexpensive, and easy to operate, which could potentially influence the compound’s action and stability .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[({4-[(3,4-difluorophenyl)amino]quinazolin-2-yl}sulfanyl)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one typically involves multiple steps, starting with the preparation of the quinazoline and pyrido[1,2-a]pyrimidinone intermediates. The reaction conditions often include the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF). The final step involves the coupling of the difluorophenyl group to the quinazoline core under controlled temperature and pressure conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure high yield and purity. The use of catalysts and optimized reaction conditions can significantly enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
2-[({4-[(3,4-difluorophenyl)amino]quinazolin-2-yl}sulfanyl)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophilic substitution reactions can occur, especially at the difluorophenyl group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline N-oxides, while reduction could produce amine derivatives .
Scientific Research Applications
2-[({4-[(3,4-difluorophenyl)amino]quinazolin-2-yl}sulfanyl)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer and inflammatory disorders.
Industry: Utilized in the development of advanced materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
4-[(1,2-Dihydro-2-oxo-3H-indol-3-ylidene)amino]N(4,6-dimethyl-2-pyrimidinyl)-benzene derivatives: Known for their anti-HIV activity.
Thiazole derivatives: Exhibit a range of biological activities, including antimicrobial and anticancer properties.
Oxazole derivatives: Known for their antimicrobial potential.
Uniqueness
2-[({4-[(3,4-difluorophenyl)amino]quinazolin-2-yl}sulfanyl)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one stands out due to its unique combination of structural features, which confer specific biological activities and chemical reactivity. Its difluorophenyl group, in particular, enhances its stability and binding affinity to molecular targets, making it a valuable compound for research and industrial applications .
Properties
IUPAC Name |
2-[[4-(3,4-difluoroanilino)quinazolin-2-yl]sulfanylmethyl]pyrido[1,2-a]pyrimidin-4-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H15F2N5OS/c24-17-9-8-14(11-18(17)25)27-22-16-5-1-2-6-19(16)28-23(29-22)32-13-15-12-21(31)30-10-4-3-7-20(30)26-15/h1-12H,13H2,(H,27,28,29) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SWXVNJORNWTDJB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=NC(=N2)SCC3=CC(=O)N4C=CC=CC4=N3)NC5=CC(=C(C=C5)F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H15F2N5OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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